molecular formula C13H12FN3O3 B5574466 N-(2,6-dimethoxy-4-pyrimidinyl)-2-fluorobenzamide

N-(2,6-dimethoxy-4-pyrimidinyl)-2-fluorobenzamide

Cat. No.: B5574466
M. Wt: 277.25 g/mol
InChI Key: WGRZPOQMCNRLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethoxy-4-pyrimidinyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08626942 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PET Imaging of mGluR1 in Rodent Brain : Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands, including derivatives of N-(2,6-dimethoxy-4-pyrimidinyl)-2-fluorobenzamide, for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brain. These compounds showed high in vitro binding affinity for mGluR1 and indicated potential for imaging brain mGluR1 (Fujinaga et al., 2012).

  • Tumor Proliferation Imaging in Humans : Dehdashti et al. (2013) studied the safety and feasibility of using this compound derivatives for imaging tumor proliferation in humans with PET. The study found a significant correlation between the uptake of these compounds and Ki-67, a marker of cellular proliferation (Dehdashti et al., 2013).

  • Synthesis and Bioactivity of Pyrimidine Derivatives : Lü et al. (2015) synthesized derivatives of 2-benzoyl pyrimidine, including this compound, and evaluated their fungicidal activities. Some compounds exhibited comparable activity against cucumber powdery mildew to reference substances (Lü et al., 2015).

  • Development of mGluR1 Antagonists : Satoh et al. (2009) identified a potent mGluR1 antagonist, a derivative of this compound, which demonstrated antipsychotic-like effects in animal models and potential for development as a PET tracer for studying mGluR1 functions (Satoh et al., 2009).

  • PET Imaging in Rat and Monkey Brains : Yamasaki et al. (2012) evaluated 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a derivative of this compound, as a PET ligand for imaging mGluR1 in rat and monkey brains. The study found high uptake in brain regions expressing mGluR1 (Yamasaki et al., 2012).

Safety and Hazards

Sigma-Aldrich provides “N-(2,6-DIMETHOXY-4-PYRIMIDINYL)-2-PHENYLACETAMIDE” as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRZPOQMCNRLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.